molecular formula C18H19FN2O3S B10978380 2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10978380
M. Wt: 362.4 g/mol
InChI Key: HZCIMJLAYGKQHT-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the cyclohexanecarboxylic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a kilogram scale.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring structure but differ in the substituents attached.

    Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexanecarboxylic acid moiety but differ in other functional groups.

Uniqueness

2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H19FN2O3S/c1-10-15(11-6-8-12(19)9-7-11)20-18(25-10)21-16(22)13-4-2-3-5-14(13)17(23)24/h6-9,13-14H,2-5H2,1H3,(H,23,24)(H,20,21,22)

InChI Key

HZCIMJLAYGKQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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